molecular formula C16H20N4O B2359726 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide CAS No. 2035001-49-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide

Cat. No. B2359726
CAS RN: 2035001-49-9
M. Wt: 284.363
InChI Key: JQDORVAPPXSLKJ-CMDGGOBGSA-N
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Description

1,2,3-Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The 1,2,3-triazole nucleus is present as a central structural component in a number of drug classes . It has a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which also enhances its biological spectrum .


Chemical Reactions Analysis

1,2,3-Triazoles are highly stable against metabolic degradation, and they have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, strong dipole moment, and the ability to engage in hydrogen bonding .

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

Triazole analogs, such as the compound , have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This suggests potential applications in the treatment of diseases related to the malfunction of this enzyme.

Drug Discovery

The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . Therefore, the compound could be used as a building block for more complex chemical compounds, including pharmaceutical drugs .

Antiviral Agents

The replacement of nucleobases by triazole derivatives is very effective in drug discovery . This suggests that the compound could be used in the development of new antiviral agents.

Organic Synthesis

Triazoles play a vital role in organic synthesis . The compound could be used as a key intermediate in the synthesis of other organic compounds.

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . The compound could be used in the design and synthesis of new supramolecular structures.

Material Sciences

Triazoles have applications in material sciences . The compound could be used in the development of new materials with unique properties.

Bioconjugation

Triazoles are used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules . The compound could be used in the development of new bioconjugates for various applications in biological research.

Fluorescent Imaging

Triazoles are used in fluorescent imaging . The compound could potentially be used in the development of new fluorescent probes for imaging applications.

Safety and Hazards

While specific safety and hazard information for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide” is not available, it’s important to note that some 1,2,3-triazoles can be highly unstable and prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles .

Future Directions

Given the versatile biological activities of 1,2,3-triazoles, there is significant interest in the development of novel antimicrobial drugs for combating drug-resistant infections effectively . The future directions in this field may involve the design and synthesis of new 1,2,3-triazole analogues with enhanced antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDORVAPPXSLKJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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